Cas no 1889643-97-3 (Cyclobutanone, 3-amino-3-methyl-)
Cyclobutanone, 3-amino-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanone, 3-amino-3-methyl-
- 3-Amino-3-methyl-cyclobutanone
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- Inchi: 1S/C5H9NO/c1-5(6)2-4(7)3-5/h2-3,6H2,1H3
- InChI Key: BQLOLCXXYSFHCF-UHFFFAOYSA-N
- SMILES: C1(=O)CC(N)(C)C1
Cyclobutanone, 3-amino-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-370640-0.05g |
3-amino-3-methylcyclobutan-1-one |
1889643-97-3 | 0.05g |
$1089.0 | 2023-03-02 | ||
| Enamine | EN300-370640-0.1g |
3-amino-3-methylcyclobutan-1-one |
1889643-97-3 | 0.1g |
$1140.0 | 2023-03-02 | ||
| Enamine | EN300-370640-0.25g |
3-amino-3-methylcyclobutan-1-one |
1889643-97-3 | 0.25g |
$1192.0 | 2023-03-02 | ||
| Enamine | EN300-370640-0.5g |
3-amino-3-methylcyclobutan-1-one |
1889643-97-3 | 0.5g |
$1244.0 | 2023-03-02 | ||
| Enamine | EN300-370640-1.0g |
3-amino-3-methylcyclobutan-1-one |
1889643-97-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-370640-2.5g |
3-amino-3-methylcyclobutan-1-one |
1889643-97-3 | 2.5g |
$3018.0 | 2023-03-02 | ||
| Enamine | EN300-370640-5.0g |
3-amino-3-methylcyclobutan-1-one |
1889643-97-3 | 5.0g |
$5888.0 | 2023-03-02 | ||
| Enamine | EN300-370640-10.0g |
3-amino-3-methylcyclobutan-1-one |
1889643-97-3 | 10.0g |
$8763.0 | 2023-03-02 |
Cyclobutanone, 3-amino-3-methyl- Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Cyclobutanone, 3-amino-3-methyl-
Exploring the Potential of Cyclobutanone, 3-amino-3-methyl- (CAS No. 1889643-97-3) in Modern Chemistry and Pharmaceutical Research
In the ever-evolving landscape of chemical research, Cyclobutanone, 3-amino-3-methyl- (CAS No. 1889643-97-3) has emerged as a compound of significant interest. This unique molecule, characterized by its cyclobutanone core and 3-amino-3-methyl substitution, offers a versatile scaffold for synthetic applications. Researchers are increasingly drawn to its potential in drug discovery, material science, and asymmetric catalysis, making it a focal point in contemporary organic chemistry discussions.
The structural features of Cyclobutanone, 3-amino-3-methyl- contribute to its reactivity profile. The strained cyclobutanone ring system introduces kinetic instability, which can be harnessed for ring-opening reactions or [2+2] cycloadditions. Meanwhile, the 3-amino-3-methyl moiety provides a chiral center that enables enantioselective transformations – a property highly sought after in pharmaceutical synthesis. Recent publications highlight its utility in constructing ��-amino acid derivatives, key building blocks for peptidomimetics and bioactive molecules.
Current trends in green chemistry have spurred investigations into sustainable synthetic routes for Cyclobutanone, 3-amino-3-methyl-. Scientists are exploring biocatalytic methods and flow chemistry approaches to optimize its production, addressing common search queries like "environmentally friendly synthesis of strained ketones" and "continuous processing of amino ketones." These developments align with the pharmaceutical industry's push toward greener manufacturing processes while maintaining cost-effectiveness.
From a drug discovery perspective, the 3-amino-3-methyl substitution pattern presents intriguing possibilities. Medicinal chemists frequently search for "novel amine-containing heterocycles" and "constrained analogs of bioactive compounds," areas where this molecule shows particular promise. Its rigid structure can help reduce conformational flexibility in drug candidates, potentially improving target selectivity and metabolic stability – crucial factors in modern drug design.
The analytical characterization of Cyclobutanone, 3-amino-3-methyl- presents unique challenges that have become a topic of discussion in spectroscopic circles. Advanced techniques such as 2D NMR and high-resolution mass spectrometry are often required to fully elucidate its structure, particularly when incorporated into more complex molecular architectures. This has led to increased interest in "structural analysis of strained cyclic ketones" among analytical chemists.
Material science applications are another growing area of exploration for this compound. The combination of a polar cyclobutanone group with the basic 3-amino functionality creates interesting possibilities for designing novel polymers or supramolecular assemblies. Researchers investigating "functional group interactions in constrained systems" have found this molecule to be a valuable model compound for studying non-covalent interactions under geometric constraints.
As synthetic methodologies continue to advance, Cyclobutanone, 3-amino-3-methyl- stands at the intersection of multiple research frontiers. Its unique structural features address several current challenges in chemical synthesis, including the need for stereocontrol, ring strain utilization, and the development of novel synthetic transformations. The compound's versatility ensures its continued relevance in addressing fundamental questions in organic chemistry while providing practical solutions for industrial applications.
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